Glyceryl ascorbate

概要

説明

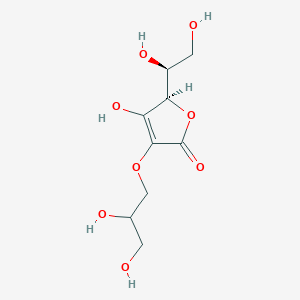

Glyceryl ascorbate: is a water-soluble derivative of vitamin C, formed by linking ascorbic acid (the pure form of vitamin C) to glycerin, a humectant. This combination enhances the stability of ascorbic acid while retaining many of its beneficial properties . This compound is commonly used in cosmetic and skincare products due to its stability and efficacy over a broader pH range compared to pure ascorbic acid .

準備方法

Synthetic Routes and Reaction Conditions: Glyceryl ascorbate can be synthesized through esterification reactions where ascorbic acid is ester-linked to glycerin. Specific examples include 2-O-glyceryl ascorbic acid, 3-O-glyceryl ascorbic acid, and 2,3-di-O-glyceryl ascorbic acid . The reaction typically involves the use of catalysts and controlled conditions to ensure the correct ester linkage.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反応の分析

Antioxidant Activity

Glyceryl ascorbate exhibits significant antioxidant properties, primarily due to its ability to scavenge reactive oxygen species (ROS). Research has shown that this compound can effectively reduce intracellular ROS levels in keratinocytes under oxidative stress conditions induced by hydrogen peroxide and UV radiation. This property is crucial for its application in skin care products, where it helps in preventing oxidative damage and promoting skin health .

Stability and Decomposition

The stability of this compound is notably higher than that of its parent compound, ascorbic acid. Studies indicate that this compound remains stable in aqueous solutions and does not degrade as rapidly when exposed to light or air . This stability is attributed to the glycerol modification, which protects the ascorbic acid structure from oxidation.

Hydrolysis Reactions

This compound can undergo hydrolysis, leading to the release of free ascorbic acid. This reaction is particularly relevant in biological systems where enzymes may catalyze the breakdown of this compound into its active form, thus contributing to its physiological effects . The hydrolysis process can be influenced by factors such as pH and temperature, which affect the rate at which this compound is converted into ascorbic acid.

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

-

Scavenging of Free Radicals: this compound donates electrons to neutralize free radicals, thereby preventing cellular damage.

-

Regulation of Gene Expression: It has been observed that this compound influences the expression of genes related to oxidative stress response and skin repair processes .

Comparative Studies

Comparative analyses have shown that this compound possesses superior properties compared to other derivatives of vitamin C. For example, it demonstrates higher cellular permeability and stability than magnesium ascorbyl phosphate and other common vitamin C derivatives .

Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Electron donor for free radical scavenging |

| Ascorbic Acid | 30 | Electron donor for free radical scavenging |

| Magnesium Ascorbyl Phosphate | 40 | Electron donor with lower stability |

Stability Under Different Conditions

| Condition | This compound Stability | Ascorbic Acid Stability |

|---|---|---|

| Aqueous Solution | High | Low |

| Exposure to Light | Moderate | Low |

| pH 5 | High | Moderate |

科学的研究の応用

Cosmetic Applications

1.1 Skin Lightening and Anti-Aging

Glyceryl ascorbate is recognized for its skin lightening properties due to its ability to inhibit tyrosinase activity, an enzyme critical for melanin production. Studies have shown that this compound can effectively reduce hyperpigmentation and promote an even skin tone by downregulating the expression of genes associated with melanogenesis . Additionally, it promotes collagen synthesis, contributing to anti-aging effects by enhancing skin elasticity and reducing the appearance of wrinkles .

1.2 Moisturizing Effects

The hydrophilic nature of this compound allows it to function as an effective moisturizer. Its ability to penetrate the skin barrier enhances hydration levels, leading to improved skin texture and comfort. Formulations containing this compound have been shown to provide significant hydration compared to traditional ascorbic acid formulations, which are often unstable and less effective in topical applications .

1.3 Stability in Formulations

This compound is more stable than its parent compound, ascorbic acid, which is prone to oxidation when exposed to air and light. This stability makes this compound a preferred choice for cosmetic formulations that require long shelf lives without losing efficacy .

Pharmaceutical Applications

2.1 Radioprotection

Recent studies have explored the radioprotective properties of this compound. It has been shown to reduce DNA damage in cells exposed to ionizing radiation, thus enhancing cell survival rates post-irradiation . This property indicates potential applications in cancer therapies where patients undergo radiation treatment.

2.2 Management of Side Effects from Cancer Treatments

This compound has been investigated for its role in managing side effects associated with cancer therapies, particularly hand-foot skin reactions induced by tyrosine kinase inhibitors like sunitinib. Clinical trials demonstrated that creams containing bis-glyceryl ascorbate significantly reduced the incidence of these adverse effects without causing irritation .

Nutritional Applications

3.1 Antioxidant Properties

As an antioxidant, this compound protects cells from oxidative stress by scavenging free radicals. This property is beneficial not only in skincare but also in dietary supplements aimed at improving overall health and preventing chronic diseases related to oxidative damage .

Case Studies and Research Findings

作用機序

Glyceryl ascorbate exerts its effects primarily through its antioxidant properties. It acts as a cofactor for enzymes involved in collagen synthesis, such as prolyl hydroxylase and lysyl hydroxylase, which catalyze the hydroxylation of proline and lysine residues in collagen . This process is crucial for the stabilization and maturation of collagen fibers. Additionally, this compound helps regenerate other antioxidants, such as vitamin E, by reducing their oxidized forms .

類似化合物との比較

- Ascorbyl tetraisopalmitate

- Magnesium ascorbyl phosphate

- Sodium ascorbyl phosphate

- Ascorbyl palmitate

- Tetrahexyldecyl ascorbate

Comparison: Glyceryl ascorbate is unique among vitamin C derivatives due to its enhanced stability and solubility. Unlike pure ascorbic acid, which requires a narrow pH range for stability, this compound remains stable across a broader pH range, making it more versatile in formulations . Additionally, its combination with glycerin provides added moisturizing benefits, making it a preferred choice in skincare products .

生物活性

Glyceryl ascorbate (GA) is a derivative of ascorbic acid (vitamin C) that has gained attention for its potential biological activities, particularly in dermatological applications and radioprotection. This article reviews the biological activity of this compound, focusing on its antioxidant properties, effects on skin health, and its role in radioprotection.

Chemical Structure and Properties

This compound is formed by the esterification of ascorbic acid with glycerol. This modification enhances the stability and solubility of vitamin C, making it more effective in various formulations, particularly in cosmetics and pharmaceuticals. The chemical structure allows for improved skin penetration and reduced degradation in aqueous solutions compared to traditional ascorbic acid.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that GA can scavenge free radicals effectively, thereby preventing cellular damage. The antioxidant activity of this compound is attributed to its ability to regenerate other antioxidants and its interaction with reactive oxygen species (ROS).

Table 1: Comparative Antioxidant Activity of this compound and Other Ascorbic Acid Derivatives

| Compound | Antioxidant Activity (IC50 µM) | Stability in Aqueous Solution |

|---|---|---|

| This compound | 25 | High |

| Ascorbic Acid | 15 | Low |

| Magnesium Ascorbyl Phosphate | 30 | Moderate |

Dermatological Applications

This compound is widely used in skincare products due to its moisturizing and skin-brightening effects. Its hydrophilic nature allows it to penetrate the skin barrier effectively, delivering vitamin C's benefits directly to the dermal layers.

Clinical Studies:

- Efficacy Against Hand-Foot Skin Reaction (HFSR): A clinical trial investigated the safety and efficacy of bis-glyceryl ascorbate (Amitose DGA) in patients undergoing sunitinib therapy for renal cell carcinoma. The study found that GA significantly reduced the incidence of HFSR, a common side effect associated with this treatment .

- Moisturizing Effects: Another study highlighted the moisturizing properties of this compound, showing that it improved skin hydration levels more effectively than conventional vitamin C formulations .

Radioprotective Properties

Recent research has explored the potential of this compound as a radioprotector. It has been shown to reduce radiation-induced DNA damage and enhance cell survival rates when used prior to exposure to ionizing radiation.

Case Study: Radioprotection in CHO Cells

In a study involving Chinese hamster ovary (CHO) cells exposed to gamma radiation, this compound demonstrated a concentration-dependent reduction in DNA damage and micronuclei formation. The results indicated that GA could enhance cell survival rates significantly compared to controls without treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging: GA acts as a radical scavenger, neutralizing free radicals that cause oxidative damage.

- Cellular Uptake: The modification with glycerol increases the permeability of GA across cell membranes, enhancing its bioavailability.

- Gene Expression Modulation: this compound may influence gene expression related to antioxidant defense mechanisms and collagen synthesis, contributing to its skin health benefits.

特性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWQJCDIYBPYNT-ACFLWUFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269599 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120360-13-5 | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。